molecular formula C17H28N2OSi B598549 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1198097-37-8

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B598549
CAS No.: 1198097-37-8
M. Wt: 304.509
InChI Key: LVZHYRFQHFARDO-UHFFFAOYSA-N
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Description

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a methoxy group at the 5-position and a triisopropylsilyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group is usually introduced through a silylation reaction using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyrrolo[2,3-b]pyridine oxide.

    Reduction: The compound can be reduced to form a dihydropyrrolo[2,3-b]pyridine derivative.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Methoxy-substituted pyrrolo[2,3-b]pyridine oxide.

    Reduction: Dihydropyrrolo[2,3-b]pyridine derivative.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the triisopropylsilyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Methoxy-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Methoxy-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the bulky triisopropylsilyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s steric hindrance and electronic properties make it distinct from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

(5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-10-16(20-7)11-18-17(15)19/h8-14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZHYRFQHFARDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673630
Record name 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198097-37-8
Record name 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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